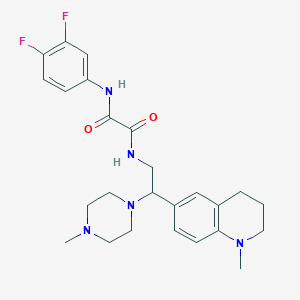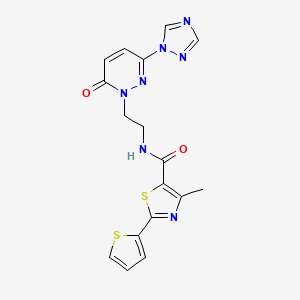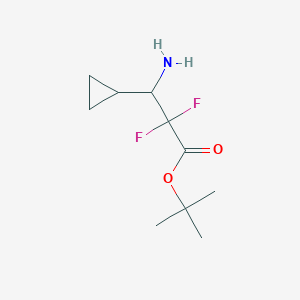
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor of the kinase enzyme. It is currently being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone works by inhibiting the kinase enzyme, which is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting this enzyme, 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone can prevent the growth of cancer cells and reduce the production of inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing the production of inflammatory cytokines in autoimmune disorders. However, one limitation of using 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Orientations Futures
There are many future directions for the research of 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders. Another potential direction is to develop more potent and selective inhibitors of the kinase enzyme, which could lead to more effective treatments for cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone and its potential side effects.
Méthodes De Synthèse
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-chloro-1,3-thiazole-4-carbonyl chloride. This is then reacted with 4-prop-2-ynylpiperazine to form 2-(2-methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone.
Applications De Recherche Scientifique
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce the production of inflammatory cytokines in autoimmune disorders.
Propriétés
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-4-15-5-7-16(8-6-15)13(17)9-12-10-18-11(2)14-12/h1,10H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQTDCURJFIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
